(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone typically involves the condensation of acyclic precursors. One common method includes the condensation of pentane-2,4-diones with cyanothioacetamide and α-halo ketones in the presence of a base such as sodium ethoxide in DMF at 50°C . The reaction proceeds through a series of steps including Knoevenagel condensation, intramolecular cyclization, and alkylation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone can undergo various types of chemical reactions including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone: This compound is similar in structure but lacks the chlorine atom on the phenyl ring.
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone: This compound has additional methyl groups on the thieno[2,3-b]pyridine ring.
Uniqueness
The presence of the chlorine atom in (2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions .
Properties
CAS No. |
914644-32-9 |
---|---|
Molecular Formula |
C14H9ClN2OS |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
(2-aminothieno[2,3-c]pyridin-3-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C14H9ClN2OS/c15-9-3-1-8(2-4-9)13(18)12-10-5-6-17-7-11(10)19-14(12)16/h1-7H,16H2 |
InChI Key |
KRNIJDQWULHXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(SC3=C2C=CN=C3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.